Uliginosin B vs. Uliginosin A: Superior Antidepressant-like Potency and Distinct Monoamine Reuptake Profile
In a direct comparative study, uliginosin B (ULI) demonstrated a 3.3-fold higher potency in inhibiting dopamine reuptake compared to its structural analog uliginosin A. ULI inhibited synaptosomal dopamine uptake with an IC50 of 90 ± 38 nM, while uliginosin A exhibited a significantly higher IC50 of approximately 300 nM [1]. Crucially, unlike many standard antidepressants, ULI achieves this inhibition without binding to the dopamine transporter (DAT) itself, indicating an allosteric or indirect mechanism that may confer a different side effect profile [2]. This combination of higher potency and a unique non-competitive mechanism makes ULI a distinctly superior probe for investigating novel antidepressant pathways.
| Evidence Dimension | Dopamine Reuptake Inhibition (IC50) |
|---|---|
| Target Compound Data | 90 ± 38 nM (uliginosin B) |
| Comparator Or Baseline | ~300 nM (uliginosin A) |
| Quantified Difference | Uliginosin B is ~3.3-fold more potent |
| Conditions | Rat brain synaptosomal uptake assay |
Why This Matters
This demonstrates that uliginosin B is a significantly more potent and mechanistically distinct monoaminergic modulator than its closest structural analog, which is critical for studies on antidepressant mechanisms and for selecting a lead compound with a novel pharmacological profile.
- [1] Stein, A. C., Viana, A. F., Müller, L. G., Nunes, J. M., Stolz, E. D., do Rego, J. C., Costentin, J., von Poser, G. L., & Rates, S. M. (2012). Uliginosin B, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs. Behavioural Brain Research, 228(1), 66–73. View Source
- [2] Stolz, E. D., Müller, L. G., Antonio, C. B., da Costa, P. F., von Poser, G. L., Noël, F., & Rates, S. M. (2014). Determination of pharmacological interactions of uliginosin B, a natural phloroglucinol derivative, with amitriptyline, clonidine and morphine by isobolographic analysis. Phytomedicine, 21(12), 1684-1688. View Source
